molecular formula C19H23N3O4S2 B5874693 N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide

N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No. B5874693
M. Wt: 421.5 g/mol
InChI Key: QULHTCNFTJUFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a protease inhibitor that is commonly used to prevent the degradation of proteins during experiments.

Mechanism of Action

N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide works by irreversibly binding to the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, which prevents the protease from functioning. This mechanism of action is similar to that of other serine protease inhibitors, such as diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide).
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to inhibit the activity of other enzymes, such as lipases and esterases. In addition, N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is its ability to irreversibly inhibit the activity of serine proteases. This makes it a useful tool for preventing the degradation of proteins during experiments. N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is also relatively easy to use and is readily available from commercial suppliers. However, N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has some limitations. It can be toxic to cells at high concentrations and can also inhibit the activity of other enzymes besides serine proteases. In addition, N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide can be expensive, which may limit its use in some experiments.

Future Directions

There are many possible future directions for research involving N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide. One area of interest is the development of new protease inhibitors that are more specific and less toxic than N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide. Another area of interest is the use of N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide in the study of disease processes, such as inflammation and cancer. Finally, there is a need for further research into the biochemical and physiological effects of N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide, as well as its potential use in clinical settings.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is a useful tool for preventing the degradation of proteins during experiments. It has a well-defined mechanism of action and has been widely used in scientific research. However, N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has some limitations, including its toxicity and non-specificity. Despite these limitations, N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide remains an important tool for researchers in many different fields. Further research is needed to fully understand the biochemical and physiological effects of N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide and its potential use in clinical settings.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide involves the reaction of piperazinecarbothioamide with p-anisidine and p-anisylsulfonyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been widely used in scientific research as a protease inhibitor. It is commonly used to prevent the degradation of proteins during experiments. N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is also used to inhibit the activity of serine proteases, such as trypsin and chymotrypsin, in biochemical assays. It has been used in many different fields of research, including biochemistry, molecular biology, and pharmacology.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-25-16-5-3-15(4-6-16)20-19(27)21-11-13-22(14-12-21)28(23,24)18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULHTCNFTJUFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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